Methyl 2-chloro-3-fluoro-5-methylbenzoate
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Overview
Description
Methyl 2-chloro-3-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-fluoro-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-3-fluoro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Hydrolysis: Products include 2-chloro-3-fluoro-5-methylbenzoic acid and methanol.
Scientific Research Applications
Methyl 2-chloro-3-fluoro-5-methylbenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-fluoro-5-methylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into and the biological targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-2-fluoro-5-methylbenzoate
- Methyl 2-chloro-5-fluoro-3-methylbenzoate
- Methyl 2-chloro-3-fluoro-4-methylbenzoate
Uniqueness
Methyl 2-chloro-3-fluoro-5-methylbenzoate is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the benzene ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses .
Properties
IUPAC Name |
methyl 2-chloro-3-fluoro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZOAYYGISZOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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